Cas no 1805729-49-0 (2-Bromo-3-propionylphenylacetic acid)
2-Bromo-3-propionylphenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-propionylphenylacetic acid
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- Inchi: 1S/C11H11BrO3/c1-2-9(13)8-5-3-4-7(11(8)12)6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
- InChI Key: SVZSNRJZUHLUIM-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CC(=O)O)C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 2.2
- Topological Polar Surface Area: 54.4
2-Bromo-3-propionylphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024467-250mg |
2-Bromo-3-propionylphenylacetic acid |
1805729-49-0 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
| Alichem | A013024467-500mg |
2-Bromo-3-propionylphenylacetic acid |
1805729-49-0 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
| Alichem | A013024467-1g |
2-Bromo-3-propionylphenylacetic acid |
1805729-49-0 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
2-Bromo-3-propionylphenylacetic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Bromo-3-propionylphenylacetic acid
2-Bromo-3-Propionylphenylacetic Acid: An Overview of Its Structure, Properties, and Applications
2-Bromo-3-propionylphenylacetic acid (CAS No. 1805729-49-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, physical properties, and potential applications of 2-Bromo-3-propionylphenylacetic acid, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula of 2-Bromo-3-propionylphenylacetic acid is C11H11BrO3. The compound consists of a benzene ring substituted with a bromine atom at the 2-position and a propionyl group at the 3-position. Additionally, there is a carboxylic acid group attached to the phenyl ring. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The synthesis of 2-Bromo-3-propionylphenylacetic acid can be achieved through several routes. One common method involves the bromination of 3-propionylphenylacetic acid followed by esterification and subsequent hydrolysis to yield the final product. Another approach involves the reaction of 2-bromobenzaldehyde with propionic anhydride in the presence of a suitable catalyst, followed by reduction to form the carboxylic acid. These synthetic pathways have been optimized to ensure high yields and purity, making the compound readily available for research purposes.
Physical Properties
2-Bromo-3-propionylphenylacetic acid is a white crystalline solid with a melting point ranging from 150°C to 155°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits strong absorption in the ultraviolet (UV) region due to the presence of conjugated double bonds and aromatic rings. These physical properties make it suitable for various analytical techniques, including UV spectroscopy and high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
The spectroscopic properties of 2-Bromo-3-propionylphenylacetic acid have been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum shows characteristic signals for the aromatic protons, bromine-substituted protons, and the propionyl group. The IR spectrum displays strong absorption bands corresponding to the carbonyl group (C=O) at around 1700 cm-1 and the carboxylic acid group (O-H) at around 3000 cm-1. Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, which are useful for structural elucidation.
Biological Activity and Applications
2-Bromo-3-propionylphenylacetic acid has shown promising biological activity in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, 2-Bromo-3-propionylphenylacetic acid has also been investigated for its anti-inflammatory effects. Research has shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. By inhibiting COX activity, this compound may offer therapeutic benefits for conditions such as arthritis and other inflammatory disorders.
Toxicity and Safety Profile
The toxicity profile of 2-Bromo-3-propionylphenylacetic acid is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have evaluated its safety in various animal models. These studies have generally shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further research is needed to fully understand its long-term safety profile and potential side effects.
Clinical Trials and Future Directions
Clinical trials are currently underway to assess the efficacy and safety of 2-Bromo-3-propionylphenylacetic acid in human subjects. Early results from phase I trials have been encouraging, with preliminary data suggesting that the compound is safe and well-tolerated at various dose levels. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific diseases.
In conclusion, 2-Bromo-3-propionylphenylacetic acid (CAS No. 1805729-49-0) is a promising compound with a unique chemical structure that offers potential applications in medicinal chemistry and pharmaceutical research. Its biological activity as an enzyme inhibitor and anti-inflammatory agent makes it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.
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